2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
Overview
Description
2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloronitrophenyl group, a trifluoromethylphenyl group, and a benzamide core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-6-nitrophenyl sulfide with 3-(trifluoromethyl)aniline under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using techniques such as column chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted benzamides .
Scientific Research Applications
2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use in organic synthesis and as a reagent in various chemical reactions.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of other complex organic compounds.
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide: Similar in structure and used in related research applications.
Uniqueness
2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-[3-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2-chloro-6-nitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O3S/c21-15-8-4-9-16(26(28)29)18(15)30-17-10-2-1-7-14(17)19(27)25-13-6-3-5-12(11-13)20(22,23)24/h1-11H,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADYUXXGATWQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)SC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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